molecular formula C17H15F3N2O3S B045320 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide CAS No. 1061214-09-2

4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide

Cat. No.: B045320
CAS No.: 1061214-09-2
M. Wt: 384.4 g/mol
InChI Key: UZXBSHCYSOVOFX-UHFFFAOYSA-N
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Description

4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide: is a complex organic compound characterized by its trifluoromethyl group and sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the trifluoromethyl group. One common method is the trifluoromethylation of a precursor molecule, followed by subsequent reactions to introduce the sulfonamide and phenyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The trifluoromethyl group can be reduced to form trifluoromethane.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid. The reactions are typically carried out in acidic or neutral environments.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

  • Substitution: : Electrophilic reagents such as nitric acid or bromine are used, with the reactions usually performed in the presence of a catalyst or under UV light.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Trifluoromethane.

  • Substitution: : Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • 4-[[3-(4-Methylphenyl)-3-oxo-1-(chloromethyl)propylidene]amino]benzenesulfonamide

  • 4-[[3-(4-Methylphenyl)-3-oxo-1-(bromomethyl)propylidene]amino]benzenesulfonamide

  • 4-[[3-(4-Methylphenyl)-3-oxo-1-(iodomethyl)propylidene]amino]benzenesulfonamide

These compounds differ primarily in the halogen atom attached to the methyl group, which affects their reactivity and biological activity.

Properties

IUPAC Name

4-[[1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobutan-2-ylidene]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXBSHCYSOVOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129381
Record name 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061214-09-2
Record name 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061214-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene)amino)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061214092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-(4-METHYLPHENYL)-3-OXO-1-(TRIFLUOROMETHYL)PROPYLIDENE)AMINO)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKR98KJ8J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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